molecular formula C17H22BrNO5 B15328648 4-(2-Bromophenoxy)-1-[(tert-butoxy)carbonyl]piperidine-4-carboxylicacid

4-(2-Bromophenoxy)-1-[(tert-butoxy)carbonyl]piperidine-4-carboxylicacid

Cat. No.: B15328648
M. Wt: 400.3 g/mol
InChI Key: OYHQQDHMMTUHIB-UHFFFAOYSA-N
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Description

4-(2-Bromophenoxy)-1-[(tert-butoxy)carbonyl]piperidine-4-carboxylic acid is a complex organic compound that features a bromophenoxy group and a tert-butoxycarbonyl-protected piperidine carboxylic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Bromophenoxy)-1-[(tert-butoxy)carbonyl]piperidine-4-carboxylic acid typically involves multiple steps:

    Formation of the Bromophenoxy Group: This can be achieved by reacting 2-bromophenol with an appropriate halogenating agent.

    Introduction of the Piperidine Ring: The piperidine ring can be introduced through nucleophilic substitution reactions.

    Protection of the Piperidine Nitrogen: The tert-butoxycarbonyl (Boc) group is introduced to protect the nitrogen atom in the piperidine ring. This is usually done using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. Techniques such as flow chemistry and microreactor technology could be employed to enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-(2-Bromophenoxy)-1-[(tert-butoxy)carbonyl]piperidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The bromophenoxy group can be oxidized under specific conditions.

    Reduction: The compound can undergo reduction reactions, particularly at the bromophenoxy group.

    Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the bromophenoxy group could yield a phenol derivative, while substitution reactions could result in various substituted phenoxy derivatives.

Scientific Research Applications

4-(2-Bromophenoxy)-1-[(tert-butoxy)carbonyl]piperidine-4-carboxylic acid has several scientific research applications:

    Chemistry: It can be used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological pathways and mechanisms, particularly those involving bromophenoxy and piperidine derivatives.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-Bromophenoxy)-1-[(tert-butoxy)carbonyl]piperidine-4-carboxylic acid involves its interaction with specific molecular targets. The bromophenoxy group can interact with various enzymes and receptors, while the piperidine ring can enhance the compound’s binding affinity and specificity. The tert-butoxycarbonyl group serves as a protecting group, preventing unwanted reactions during synthesis .

Comparison with Similar Compounds

Similar Compounds

    4-(2-Chlorophenoxy)-1-[(tert-butoxy)carbonyl]piperidine-4-carboxylic acid: Similar structure but with a chlorine atom instead of bromine.

    4-(2-Fluorophenoxy)-1-[(tert-butoxy)carbonyl]piperidine-4-carboxylic acid: Similar structure but with a fluorine atom instead of bromine.

Uniqueness

The presence of the bromine atom in 4-(2-Bromophenoxy)-1-[(tert-butoxy)carbonyl]piperidine-4-carboxylic acid imparts unique reactivity and properties compared to its chloro and fluoro analogs. Bromine’s larger atomic size and different electronegativity can influence the compound’s chemical behavior and interactions with biological targets .

Properties

Molecular Formula

C17H22BrNO5

Molecular Weight

400.3 g/mol

IUPAC Name

4-(2-bromophenoxy)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid

InChI

InChI=1S/C17H22BrNO5/c1-16(2,3)24-15(22)19-10-8-17(9-11-19,14(20)21)23-13-7-5-4-6-12(13)18/h4-7H,8-11H2,1-3H3,(H,20,21)

InChI Key

OYHQQDHMMTUHIB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(C(=O)O)OC2=CC=CC=C2Br

Origin of Product

United States

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